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molecular formula C8H14BrNOS B8296291 3-(4-Bromobutyl)-5-methyl-4-thiazolidinone

3-(4-Bromobutyl)-5-methyl-4-thiazolidinone

Cat. No. B8296291
M. Wt: 252.17 g/mol
InChI Key: GDODYXVNPUKTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229388

Procedure details

To 12.35 g of 5-methyl-4-thiazolidinone placed in a 500 ml round bottom flask was added 210 ml of DMF and the mixture stirred for 3.5 h. An additional 30 ml of DMF was added and the mixture stirred for 10 minutes and thereafter 11.8 g of KOH was added all at once. The resultant solution was stirred for 0.5 h at room temperature and thereafter 38 ml of 1,4-dibromobutane was added rapidly. The mixture was stirred at room temperature overnight. After 24 hours of stirring at room temperature, the reaction mixture was poured into 600 ml of water and the resultant mixture extracted with EtOAc (2×175 ml). The combined EtOAc layers were washed successively with water (200 ml) and brine (150 ml), dried over MgSO4 and concentrated in vacuo to 49.68 g of oil. After removal of DMF by vacuum distillation, the residual oil was purified by flash chromotography (silica gel column) to obtain the desired product.
Name
5-methyl-4-thiazolidinone
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
38 mL
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[S:6][CH2:5][NH:4][C:3]1=[O:7].CN(C=O)C.[OH-].[K+].[Br:15][CH2:16][CH2:17][CH2:18][CH2:19]Br>O>[Br:15][CH2:16][CH2:17][CH2:18][CH2:19][N:4]1[C:3](=[O:7])[CH:2]([CH3:1])[S:6][CH2:5]1 |f:2.3|

Inputs

Step One
Name
5-methyl-4-thiazolidinone
Quantity
12.35 g
Type
reactant
Smiles
CC1C(NCS1)=O
Step Two
Name
Quantity
210 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
11.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
38 mL
Type
reactant
Smiles
BrCCCCBr
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After 24 hours of stirring at room temperature
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture extracted with EtOAc (2×175 ml)
WASH
Type
WASH
Details
The combined EtOAc layers were washed successively with water (200 ml) and brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 49.68 g of oil
CUSTOM
Type
CUSTOM
Details
After removal of DMF
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the residual oil was purified by flash chromotography (silica gel column)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrCCCCN1CSC(C1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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